5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-benzyl-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c16-12-6-8-13(9-7-12)19-14(17-18-15(19)20)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBCEBDCGFERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorophenyl Hydrazide
The starting material, 4-fluorobenzoic acid, is converted to its ethyl ester via Fischer esterification. Treatment with hydrazine hydrate in ethanol yields 4-fluorobenzoyl hydrazide.
Reaction Scheme 1:
$$
\text{4-Fluorobenzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{EtOH}} \text{Ethyl 4-fluorobenzoate} \xrightarrow[\Delta]{\text{NH}2\text{NH}2} \text{4-Fluorobenzoyl hydrazide}
$$
Formation of Potassium Dithiocarbazinate
The hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide to form potassium 4-fluorobenzoyl dithiocarbazinate.
Reaction Conditions:
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Duration: 4–6 hours
Cyclization with Hydrazine Hydrate
Cyclization of the dithiocarbazinate salt with hydrazine hydrate under reflux forms the triazole core. Subsequent alkylation with benzyl chloride introduces the benzyl group at position 5.
Reaction Scheme 2:
$$
\text{Potassium dithiocarbazinate} \xrightarrow[\Delta]{\text{NH}2\text{NH}2} \text{4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-thiol} \xrightarrow[\text{K}2\text{CO}3]{\text{Benzyl chloride}} \text{Target Compound}
$$
Key Data:
| Step | Yield | Purity | Characterization Methods |
|---|---|---|---|
| Hydrazide formation | 85% | 98% | FT-IR, $$^1$$H NMR |
| Dithiocarbazinate | 78% | 95% | Elemental Analysis |
| Cyclization | 65% | 95% | $$^{13}$$C NMR, Mass Spectrometry |
Acyl Thiosemicarbazide Cyclization
An alternative route utilizes acyl thiosemicarbazides as intermediates. This method avoids the use of carbon disulfide, enhancing safety profiles.
Synthesis of Acyl Thiosemicarbazide
4-Fluorobenzoyl hydrazide reacts with ammonium thiocyanate in acidic media to form the corresponding acyl thiosemicarbazide.
Reaction Conditions:
- Catalyst: Hydrochloric acid
- Solvent: Water/Ethanol mixture
- Temperature: 60°C
Alkaline Cyclization
Treatment with aqueous sodium hydroxide induces cyclization to form the triazole ring. Benzyl group introduction is achieved via nucleophilic substitution using benzyl bromide.
Reaction Scheme 3:
$$
\text{Acyl thiosemicarbazide} \xrightarrow[\text{NaOH}]{\Delta} \text{Triazole intermediate} \xrightarrow[\text{DMF}]{\text{Benzyl bromide}} \text{Target Compound}
$$
Optimization Data:
- Base: Sodium hydroxide (2 eq.)
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Yield: 70–75%
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2023 study demonstrated the synthesis of analogous triazoles in 15–20 minutes, compared to 6–8 hours under conventional heating.
Procedure:
- Mix potassium dithiocarbazinate, hydrazine hydrate, and benzyl chloride in a microwave vessel.
- Irradiate at 150 W, 100°C, for 15 minutes.
- Purify via recrystallization from ethanol.
Advantages:
- Time Efficiency: 85% reduction in reaction time.
- Yield Improvement: 78% vs. 65% under reflux.
Comparative Analysis of Methods
Table 1: Comparison of Synthesis Routes
| Method | Yield | Time | Safety Considerations | Scalability |
|---|---|---|---|---|
| Cyclization (Reflux) | 65% | 6–8 hr | Requires carbon disulfide | Moderate |
| Acyl Thiosemicarbazide | 70% | 4–5 hr | Avoids toxic reagents | High |
| Microwave | 78% | 15 min | Energy-intensive equipment | Limited |
Structural Confirmation and Characterization
Post-synthesis characterization is critical for verifying the structure:
- FT-IR: S-H stretch at 2560 cm$$^{-1}$$, C=N at 1600 cm$$^{-1}$$.
- $$^1$$H NMR (DMSO-$$d6$$):
- Mass Spectrometry: Molecular ion peak at m/z 285.3 [M+H]$$^+$$.
Challenges and Optimization Strategies
Purification Difficulties
The thiol group’s susceptibility to oxidation necessitates inert atmospheres during purification. Recrystallization from degassed ethanol under nitrogen is recommended.
Byproduct Formation
Competing alkylation at the triazole N-1 position can occur. Using bulky bases like potassium tert-butoxide improves selectivity for the N-4 position.
Industrial-Scale Considerations
For large-scale production, the acyl thiosemicarbazide route is preferred due to:
- Lower Toxicity: Eliminates carbon disulfide.
- Cost-Effectiveness: Ammonium thiocyanate is cheaper than potassium hydroxide.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole compounds depending on the reagents used.
Scientific Research Applications
5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The triazole ring can interact with various enzymes and receptors, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 4
The nature of the substituent at position 4 significantly influences physicochemical properties and bioactivity:
4-Chlorophenyl vs. 4-Fluorophenyl Substitution
5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (9c) :
- Melting Point : 187–188°C.
- Yield : 73%.
- Activity : Chlorophenyl-substituted analogs, such as Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol), inhibit auxin biosynthesis by targeting YUCCA enzymes in plants .
- Comparison : The chloro group’s stronger electron-withdrawing nature compared to fluorine may increase metabolic stability but reduce solubility.
5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol :
4-Nitrophenyl Substitution
- 5-Benzyl-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol (9d): Melting Point: 210–211°C. Yield: 63%.
Heterocyclic and Aromatic Substituents
- 4-((4-Nitrobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Incorporates a nitrobenzylidene group, which may improve binding affinity in enzyme inhibition due to planar aromatic stacking .
- 5-Benzyl-4-(2,5-dimethylpyrrol-1-yl)-4H-1,2,4-triazole-3-thiol :
Substituent Effects at Position 5
Variations at position 5 alter steric bulk and electronic properties:
Benzyl vs. Pyridinyl or Furanylmethyl Groups
Additional Functional Modifications
- Schiff Base Formation: Compounds like 4-((3-bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol (CP 55) demonstrate that Schiff base modifications can enhance metal-chelation properties and antimicrobial activity .
- Alkylation and Acylation : Derivatives such as 2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide show how thioether linkages can extend biological half-life .
Data Tables
Table 1: Physical Properties of Selected Triazole-Thiols
Biological Activity
5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 663181-80-4) is a compound that has garnered attention for its diverse biological activities, particularly in antibacterial and antioxidant applications. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is , with a molecular weight of 285.34 g/mol. The compound features a triazole ring, which is known for its pharmacological significance due to its ability to form stable interactions with biological targets.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. Specifically, 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been shown to possess notable activity against various bacterial strains:
- Mechanism of Action : The compound's antibacterial activity is attributed to its ability to inhibit bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Molecular docking studies reveal strong binding affinities to these targets, suggesting a robust mechanism for its antibacterial action .
Comparative Antibacterial Efficacy
A comparative analysis of the antibacterial efficacy of 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol against common pathogens is presented in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL | |
| Bacillus subtilis | 8 µg/mL |
Antioxidant Activity
In addition to its antibacterial properties, 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has demonstrated antioxidant activity. This activity is crucial for mitigating oxidative stress in biological systems:
- Mechanism : The compound acts by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
Case Studies and Research Findings
Several studies have highlighted the biological potential of triazole derivatives similar to 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol:
- Antimicrobial Screening : A study evaluated various triazole derivatives against a panel of Gram-positive and Gram-negative bacteria. It was found that compounds with a benzyl group at the 5-position exhibited superior antibacterial effects compared to their counterparts .
- In Vivo Studies : In vivo evaluations indicated that certain triazole derivatives possess low toxicity while maintaining high efficacy against drug-resistant bacterial strains. The LD50 values suggest a favorable safety profile for potential therapeutic applications .
- Molecular Docking Studies : Advanced computational methods have validated the interaction between triazole derivatives and bacterial targets, indicating that modifications at specific positions can enhance biological activity .
Q & A
Basic Research Questions
What are the common synthetic routes for 5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The synthesis typically involves cyclization of hydrazinecarbothioamide precursors under basic conditions. A general approach includes:
Precursor Formation : Reacting substituted hydrazines with isonicotinoyl or benzoyl chlorides to form intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide.
Cyclization : Treating the precursor with NaOH or KOH to induce cyclization into the triazole-thiol core.
Functionalization : Alkylation or Mannich reactions using reagents like phenacyl bromide or formaldehyde to introduce substituents .
- For fluorophenyl derivatives, 4-fluorobenzaldehyde or bromides are used during precursor synthesis to ensure regioselectivity .
How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves a multi-technique approach:
Spectroscopy :
- 1H/13C NMR : Dissolve in DMSO-d6 or CDCl3; analyze chemical shifts to confirm substituent positions (e.g., fluorophenyl protons appear as doublets near δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+ for C15H12FN3S: calculated 292.08, observed 292.1) .
Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values.
X-ray Crystallography (if crystals form): Resolve the 3D structure to validate regiochemistry and hydrogen bonding patterns .
Advanced Research Questions
How can alkylation reactions for S-substituted derivatives be optimized?
Methodological Answer:
Optimization strategies include:
Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group.
Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields (75% → 90%) by employing microwave irradiation at 100–120°C .
Catalysis : Add KI or K2CO3 to facilitate SN2 mechanisms in alkylation with bromides .
Temperature Control : Maintain 60–80°C for conventional heating to avoid side reactions like over-alkylation .
How to address contradictions in reported biological activity data?
Methodological Answer:
Resolve discrepancies via:
Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity; IC50 for enzyme inhibition) across studies.
Structural Confirmation : Re-analyze disputed compounds via NMR/MS to rule out synthesis errors (e.g., incorrect substituent placement) .
Dose-Response Curves : Test multiple concentrations to identify non-linear effects or threshold-dependent activity.
Statistical Validation : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals .
What computational methods aid in designing derivatives with enhanced activity?
Methodological Answer:
Quantum Chemical Calculations :
- Use DFT (e.g., B3LYP/6-31G**) to predict electronic properties (HOMO-LUMO gaps) and nucleophilic sites for functionalization .
Molecular Docking :
- Simulate binding interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina; prioritize derivatives with high docking scores.
QSAR Modeling :
- Corrogate substituent parameters (Hammett σ, π-hydrophobicity) with bioactivity to derive predictive equations .
How to evaluate the stability of triazole-thiol derivatives under physiological conditions?
Methodological Answer:
pH Stability Studies : Incubate derivatives in buffers (pH 2–9) at 37°C; monitor degradation via HPLC at 0, 24, 48 hours .
Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to assess thermal stability.
Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation using UV-spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
